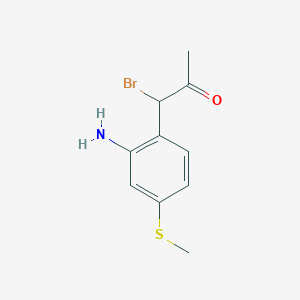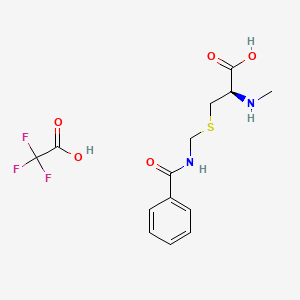
5-Formyl-2-methoxynicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Formyl-2-methoxynicotinonitrile is an organic compound with the molecular formula C8H6N2O2 It is a derivative of nicotinonitrile, characterized by the presence of a formyl group at the 5-position and a methoxy group at the 2-position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2-methoxynicotinonitrile can be achieved through several methods. One common approach involves the formylation of 2-methoxynicotinonitrile. This can be done using Vilsmeier-Haack reaction conditions, where 2-methoxynicotinonitrile is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 5-position.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Formyl-2-methoxynicotinonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 5-Carboxy-2-methoxynicotinonitrile.
Reduction: 5-Hydroxymethyl-2-methoxynicotinonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Formyl-2-methoxynicotinonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Formyl-2-methoxynicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxynicotinonitrile: Lacks the formyl group, making it less reactive in certain chemical transformations.
5-Formyl-2-hydroxynicotinonitrile: Similar structure but with a hydroxyl group instead of a methoxy group, which can alter its reactivity and biological activity.
Uniqueness
5-Formyl-2-methoxynicotinonitrile is unique due to the presence of both formyl and methoxy groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Propriétés
Formule moléculaire |
C8H6N2O2 |
|---|---|
Poids moléculaire |
162.15 g/mol |
Nom IUPAC |
5-formyl-2-methoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C8H6N2O2/c1-12-8-7(3-9)2-6(5-11)4-10-8/h2,4-5H,1H3 |
Clé InChI |
VVVVCIGLVGRSAJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=N1)C=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


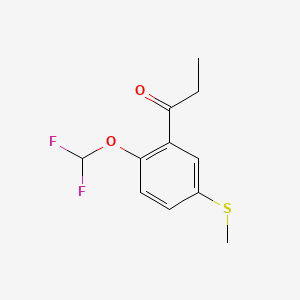
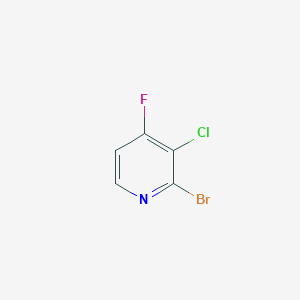
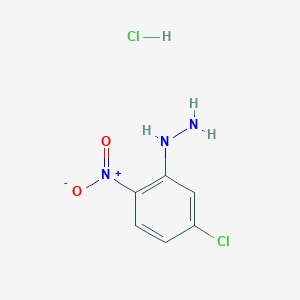
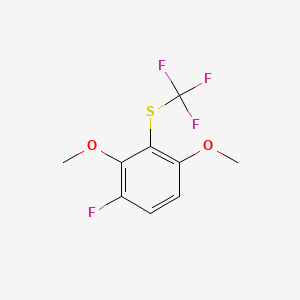
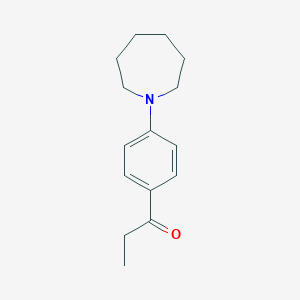
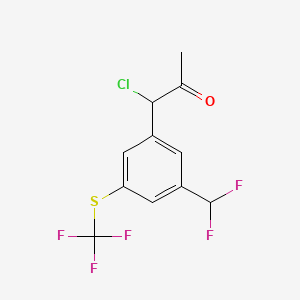
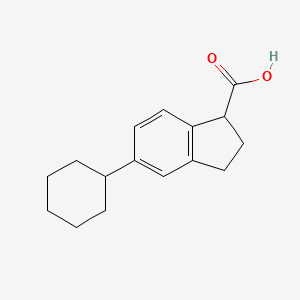
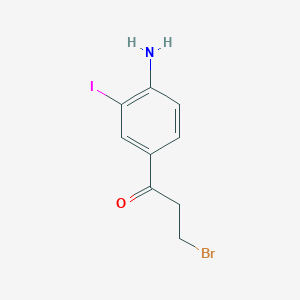
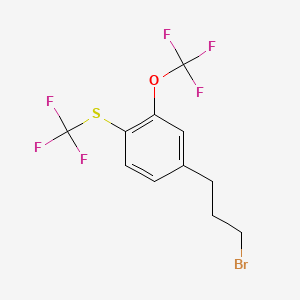
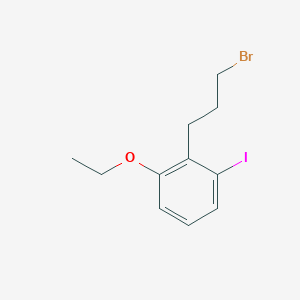
![(6-Chloro-2-methoxy-pyrimidin-4-yl)-[2-(4-trifluoromethoxyphenyl)-ethyl]amine](/img/structure/B14060222.png)
![tert-Butyl 7-(methylamino)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B14060230.png)
